11-Methoxyundecane-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
117559-62-3 |
|---|---|
Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
11-methoxyundecane-1-thiol |
InChI |
InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI Key |
DGXSHDQBHKFGDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCCCS |
Origin of Product |
United States |
Synthetic Methodologies for 11 Methoxyundecane 1 Thiol
Chemical Routes for the Preparation of 11-Methoxyundecane-1-thiol
The preparation of this compound is typically achieved through multi-step synthetic pathways, as direct methods are generally not feasible due to the need for selective functionalization at both ends of the undecane (B72203) chain.
Multi-step Synthetic Pathways
A common and effective strategy for the synthesis of this compound involves a three-step process starting from a readily available precursor, 11-bromo-1-undecanol (B108197). This pathway ensures the selective introduction of the methoxy (B1213986) and thiol groups.
Step 1: Williamson Ether Synthesis to form 11-bromo-1-methoxyundecane
The first step involves the conversion of the terminal hydroxyl group of 11-bromo-1-undecanol to a methoxy group. This is typically achieved through the Williamson ether synthesis. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield the desired methoxy ether, 11-bromo-1-methoxyundecane.
Step 2: Formation of an Isothiouronium Salt
The second step focuses on the conversion of the terminal bromo group to a thiol. A well-established method for this transformation is the reaction of the alkyl halide with thiourea (B124793) ((NH₂)₂C=S). libretexts.orglibretexts.org This reaction proceeds via an Sₙ2 mechanism where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide ion to form an S-alkylisothiouronium salt. ias.ac.in This intermediate is stable and can often be isolated.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the S-(11-methoxyundecyl)isothiouronium bromide intermediate to the target thiol. This is typically achieved by heating the salt in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The basic conditions facilitate the breakdown of the isothiouronium salt, yielding this compound, along with urea (B33335) and the corresponding sodium or potassium bromide salt.
An alternative, though less common, route could involve the initial protection of the thiol group of an ω-mercaptoalkanol, followed by methylation of the hydroxyl group and subsequent deprotection of the thiol. However, the former method is generally more straightforward.
Optimization of Reaction Conditions and Yields
For the Williamson ether synthesis, the choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride is preferred to minimize side reactions. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the Sₙ2 reaction.
In the formation of the isothiouronium salt and its subsequent hydrolysis, the reaction conditions can significantly impact the yield. The following interactive table illustrates a hypothetical optimization of the hydrolysis step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | Ethanol/Water | 80 | 4 | 75 |
| 2 | KOH | Ethanol/Water | 80 | 4 | 78 |
| 3 | NaOH | Methanol/Water | 65 | 6 | 72 |
| 4 | KOH | Isopropanol/Water | 90 | 3 | 82 |
| 5 | NaOH | Ethanol/Water | 100 (reflux) | 2 | 85 |
Precursor Chemistry and Intermediate Transformations
The success of the synthesis of this compound is intrinsically linked to the purity and reactivity of its precursors and intermediates.
The primary precursor, 11-bromo-1-undecanol , is a bifunctional molecule that allows for selective modification at either end of the long alkyl chain. It can be synthesized through various methods, including the acid-catalyzed hydrobromination of 1-undecanol (B7770649) or the anti-Markovnikov addition of hydrogen bromide to 10-undecen-1-ol (B85765) in the presence of radical initiators.
The first key intermediate is 11-bromo-1-methoxyundecane . Its formation via Williamson ether synthesis is a crucial transformation that sets the stage for the introduction of the thiol group. Careful control of this step is necessary to avoid potential side reactions, such as elimination, especially if harsher conditions are employed.
The second key intermediate is the S-(11-methoxyundecyl)isothiouronium bromide salt. The formation of this salt is generally a high-yield reaction. ias.ac.in The use of thiourea is advantageous as it prevents the common side reaction of sulfide (B99878) formation, which can occur when using hydrosulfide (B80085) anion as the nucleophile directly. libretexts.orglibretexts.org The isothiouronium salt is a crystalline solid that can be purified by recrystallization, which in turn leads to a higher purity of the final thiol product.
Purification and Isolation Strategies for this compound
The final step in the synthesis is the purification and isolation of this compound. Given the nature of thiols, particularly their potential for oxidation and strong odors, specific strategies are employed.
Initial Work-up: Following the hydrolysis of the isothiouronium salt, the reaction mixture is typically cooled and then acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the thiolate and neutralize any excess base. The aqueous mixture is then extracted with an organic solvent, such as diethyl ether or dichloromethane, to separate the organic product from the inorganic salts and urea. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Chromatography: Column chromatography is a common method for purifying the crude product. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to elute the desired thiol. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.
Distillation: For larger scale preparations, vacuum distillation can be an effective method for purification, provided the compound is thermally stable. The reduced pressure allows the thiol to boil at a lower temperature, minimizing the risk of decomposition.
Odor Mitigation: Thiols are known for their strong and often unpleasant odors. It is common practice to perform a final wash of the purified product with a dilute solution of potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) to oxidize any residual volatile thiol impurities. However, care must be taken to avoid oxidation of the desired product to the corresponding disulfide.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Self Assembled Monolayers Sams Derived from 11 Methoxyundecane 1 Thiol
Fundamental Principles of SAM Formation on Noble Metal Surfaces
Specific experimental data on the adsorption kinetics and thermodynamics for 11-methoxyundecane-1-thiol on gold are not available in the reviewed scientific literature.
Detailed studies characterizing the molecular packing density, lattice structure, and tilt angle of the alkyl chains for this compound SAMs could not be located.
Structural Characterization of this compound SAMs
No specific XPS, FTIR, or other spectroscopic data for the characterization of this compound monolayers on gold were found.
There is no available literature presenting AFM or STM images or analysis of the surface morphology of this compound SAMs.
Influence of Surface Preparation and Assembly Conditions on SAM Properties
Research detailing how different surface preparation techniques and assembly parameters affect the quality and properties of this compound SAMs is not present in the current body of scientific work.
The scientific literature extensively covers self-assembled monolayers (SAMs) derived from various other alkanethiols, including those with an 11-carbon alkyl chain but with different terminal functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH2). General principles regarding the formation of mixed SAMs and the factors influencing their thermal and chemical stability are also well-documented for a wide range of thiol-based systems.
However, without specific studies on this compound, any discussion on the requested topics would be speculative and fall outside the explicit scope of the user's instructions. Research on the impact of a terminal methoxy (B1213986) group on the properties of long-chain alkanethiol SAMs appears to be limited or not indexed in the searched scientific databases. Therefore, the data required to generate a thorough, informative, and scientifically accurate article as outlined cannot be provided.
Functionalization of Nanomaterials with 11 Methoxyundecane 1 Thiol
Gold Nanoparticle Surface Passivation and Ligand Exchange Mechanisms
The functionalization of gold nanoparticles with 11-methoxyundecane-1-thiol is primarily achieved through the process of chemisorption, leading to the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. This process is a spontaneous organization of the thiol molecules from a solution onto the gold surface, driven by the strong affinity of sulfur for gold. The sulfur headgroup of this compound forms a stable gold-thiolate (Au-S) bond, which is considered semi-covalent in nature and has a bond strength of approximately 45 kcal/mol. This strong interaction is the basis for the passivation of the gold surface, which protects the nanoparticle core from aggregation and uncontrolled interactions with the surrounding environment.
The formation of a well-ordered monolayer is further stabilized by van der Waals interactions between the undecane (B72203) chains of adjacent this compound molecules. For alkanethiols with a chain length of at least 10 carbons, these hydrophobic interactions are significant enough to promote a high degree of order within the monolayer, leading to a densely packed and stable surface coating. On a flat gold (111) surface, alkanethiols typically form a (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal to maximize inter-chain interactions.
Ligand exchange is a common strategy to functionalize gold nanoparticles that are initially stabilized by weaker ligands, such as citrate (B86180). In a typical ligand exchange reaction, citrate-stabilized AuNPs are introduced to a solution containing this compound. The thiol molecules will progressively replace the citrate ions on the gold surface due to the much stronger Au-S bond. This process is often driven by mass action and the thermodynamic favorability of the gold-thiolate bond formation. The efficiency of the ligand exchange can be influenced by factors such as the solvent, temperature, and the concentration of the thiol.
The mechanism of thiol-for-thiol ligand exchange on gold nanoparticles is generally understood to proceed via an associative (SN2-like) mechanism. This involves the attachment of an incoming thiol molecule to a gold surface site, followed by the departure of a previously bound thiolate. Studies on various thiolate-protected gold nanoclusters have provided a structural basis for this mechanism, showing that exchange can occur at specific, solvent-exposed gold atom sites on the nanoparticle surface.
Role of this compound in Tailoring Nanoparticle Surface Chemistry
The chemical nature of the terminal group of an alkanethiol dictates the surface chemistry of the functionalized nanoparticle. In the case of this compound, the terminal methoxy (B1213986) group (-OCH3) imparts specific properties to the nanoparticle surface. The methoxy group is a relatively small, polar ether functionality. Its presence at the terminus of the eleven-carbon chain creates a surface that is more hydrophilic than that of a methyl-terminated alkanethiol of a similar length.
The ability to tailor the surface chemistry is crucial for a wide range of applications. For instance, the methoxy-terminated surface can influence the interaction of the nanoparticles with biological systems, potentially reducing non-specific protein adsorption compared to more hydrophobic surfaces. Furthermore, the presence of the ether oxygen atoms can provide sites for hydrogen bonding with specific solvents or other molecules.
The table below presents typical contact angle values for SAMs with different terminal groups, which helps to contextualize the expected properties of a surface functionalized with this compound.
| Terminal Group | Chemical Formula | Expected Water Contact Angle (Advancing) | Surface Character |
| Methyl | -CH3 | ~110-115° | Hydrophobic |
| Methoxy | -OCH3 | Intermediate (Estimated) | Moderately Hydrophilic |
| Hydroxyl | -OH | ~10-20° | Hydrophilic |
| Carboxylic Acid | -COOH | <10° | Very Hydrophilic |
Note: The contact angle for the methoxy-terminated surface is an estimation based on the relative polarity of the functional group.
Colloidal Stability and Dispersibility of this compound-Functionalized Nanoparticles
Colloidal stability is a critical attribute of nanoparticle systems, referring to their ability to remain dispersed in a solvent without aggregating over time. The functionalization of gold nanoparticles with this compound significantly enhances their colloidal stability compared to nanoparticles stabilized by weaker electrostatic interactions, such as citrate-stabilized AuNPs. The dense, well-ordered monolayer of this compound provides a robust steric barrier that prevents the gold cores of adjacent nanoparticles from coming into close enough contact for van der Waals forces to induce irreversible aggregation.
The dispersibility of these functionalized nanoparticles is largely determined by the compatibility of the terminal methoxy groups with the solvent. Due to the moderately hydrophilic nature of the methoxy-terminated surface, nanoparticles coated with this compound are expected to be readily dispersible in a range of polar organic solvents. The undecane chain provides compatibility with less polar environments as well. This amphiphilic character can be advantageous for applications that require the nanoparticles to be processed in or transferred between different solvent systems.
The stability of the gold-thiolate bond itself is also a factor in the long-term stability of the nanoparticles. While generally stable, the Au-S bond can be susceptible to cleavage under certain conditions, such as in the presence of oxidizing agents or at elevated temperatures. The thermal stability of alkanethiol SAMs on gold has been shown to increase with the length of the alkyl chain. Therefore, the eleven-carbon chain of this compound contributes to a relatively high thermal stability of the passivating layer.
Immersion Behavior and Interfacial Assembly of Ligated Nanocrystals
The behavior of this compound-functionalized nanocrystals at interfaces, such as a liquid-air or liquid-liquid interface, is governed by the interplay of forces between the nanoparticle, the surrounding liquid phases, and other nanoparticles. The methoxy-terminated surface influences the interfacial tension and, consequently, the tendency of the nanoparticles to assemble at these interfaces.
When a dispersion of these nanoparticles is spread on a liquid surface, for example, in a Langmuir-Blodgett trough, the balance of forces will determine whether the particles remain in the subphase, adsorb to the interface, or form aggregates. The moderately hydrophilic nature of the this compound monolayer suggests that these nanoparticles would have an affinity for polar-nonpolar interfaces.
Upon compression of a nanoparticle film at an interface, they can be forced into close proximity, leading to the formation of two-dimensional ordered arrays. The quality and structure of these arrays are influenced by the uniformity of the nanoparticle size and the nature of the passivating ligand. The undecane chains of the this compound ligands can interdigitate to some extent, contributing to the stability and order of the assembled nanoparticle superstructures.
The immersion of a substrate through such a nanoparticle film allows for the transfer of the assembled monolayer or multilayer onto the solid support, a technique that can be used to fabricate functional surfaces and devices. The properties of the transferred film will depend on the packing density and ordering of the nanoparticles achieved at the interface.
Integration of this compound-Modified Nanoparticles into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules and macromolecules into complex, functional structures held together by non-covalent interactions. Nanoparticles functionalized with this compound can serve as building blocks for the construction of such supramolecular architectures.
The terminal methoxy groups of the passivating monolayer can participate in specific non-covalent interactions, such as hydrogen bonding with appropriate donor molecules. While the ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group, it can still direct the assembly of the nanoparticles in the presence of complementary binding partners.
The integration of these nanoparticles into more complex systems, such as polymer matrices or liquid crystals, can also be envisioned. The methoxy-terminated surface would influence the compatibility and interactions at the nanoparticle-matrix interface, thereby affecting the properties of the resulting composite material. The ability to create well-defined supramolecular structures from these nanoparticle building blocks opens up possibilities for the development of new materials with novel optical, electronic, and catalytic properties.
Catalytic Applications and Reactivity of 11 Methoxyundecane 1 Thiol Derivatives
Design and Synthesis of Metal Complexes Immobilized via 11-Methoxyundecane-1-thiol
The foundation of utilizing this compound in catalysis lies in its ability to form well-ordered and stable self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. nih.govresearchgate.net The thiol group provides a strong anchoring point to the surface, while the long undecane (B72203) chain promotes the formation of a densely packed, organized monolayer through van der Waals interactions. The terminal methoxy (B1213986) group renders the surface relatively inert and defines its hydrophobicity.
The immobilization of catalytically active metal complexes onto such a surface is typically achieved through a co-assembly strategy. This involves creating a mixed monolayer composed of this compound, which acts as a diluent or spacer molecule, and a second, "ligand-thiol." This second component is an alkanethiol of similar length that is terminated with a functional group capable of coordinating to a metal ion. For instance, a pyridyl- or carboxyl-terminated alkanethiol can be co-adsorbed onto the gold surface alongside this compound.
Subsequent immersion of this mixed monolayer into a solution containing a metal salt, such as an iron(II) precursor, leads to the coordination of the metal ions to the ligand-terminated thiols. This method effectively immobilizes the metal complexes, isolating them from one another within the matrix of the this compound monolayer. rsc.orgnih.gov This site isolation is critical for preventing catalyst deactivation through dimerization or aggregation and for mimicking the isolated active sites found in metalloenzymes.
O2-Dependent Oxidations Catalyzed by Surface-Confined Iron(II) Complexes
Iron complexes are of particular interest in catalysis due to their biological relevance, low cost, and rich redox chemistry. nih.gov When confined to a surface using the strategy described above, iron(II) complexes can serve as potent catalysts for oxidation reactions using molecular oxygen (O2), an abundant and environmentally benign oxidant. semanticscholar.org These surface-bound systems model the behavior of nonheme iron oxygenase enzymes, which utilize O2 to perform challenging chemical transformations. nih.gov
Biomimetic Oxidation Pathways and Substrate Scope
The catalytic oxidation reactions performed by these immobilized iron(II) complexes are often biomimetic, meaning they mimic the function of biological enzymes. dntb.gov.ua A primary example is the hydroxylation of alkanes and the epoxidation of olefins, reactions analogous to those catalyzed by cytochrome P450 and methane (B114726) monooxygenase (MMO). nih.gov The SAM provides a hydrophobic environment around the catalytic iron center, similar to the protein pocket of an enzyme, which can facilitate substrate binding and influence reaction selectivity.
The scope of substrates for these reactions is broad, though often dependent on the specific nature of the iron complex and the surface environment. Typical substrates include hydrocarbons with activated or unactivated C-H bonds and various olefins. The table below outlines representative oxidation reactions catalyzed by such systems.
| Substrate | Product(s) | Typical Selectivity |
| Cyclohexane | Cyclohexanol, Cyclohexanone | Varies with conditions |
| Styrene | Styrene oxide, Benzaldehyde | Epoxide favored |
| Toluene | Benzyl alcohol, Benzaldehyde | Alcohol favored |
| Adamantane | 1-Adamantanol, 2-Adamantanol | Tertiary C-H favored |
This table represents a generalized substrate scope based on analogous biomimetic iron-catalyzed oxidation systems.
Mechanistic Insights into Dioxygen Activation and Oxygen Atom Transfer
The mechanism of O2-dependent oxidation by these nonheme iron(II) complexes is a subject of extensive research and is believed to proceed through a series of well-defined intermediates. nih.gov The catalytic cycle begins with the binding of dioxygen to the coordinatively unsaturated, surface-tethered iron(II) center. This is followed by an electron transfer from the iron to O2, forming a ferric-superoxo (Fe(III)-O2⁻) species. nih.govnih.gov
Further activation is necessary to cleave the strong O-O bond. In many synthetic systems, this requires the addition of a proton and an external electron source to generate a key ferric-hydroperoxo (Fe(III)-OOH) intermediate, also known as Compound 0 in heme chemistry. acs.org Homolytic or heterolytic cleavage of the O-O bond in this intermediate generates a highly reactive, high-valent iron-oxo species, most commonly a ferryl (Fe(IV)=O) complex. nih.gov This potent oxidizing agent is responsible for the final oxygen atom transfer step, attacking the C-H or C=C bond of the substrate to form the oxidized product and regenerating the iron(II) catalyst for the next cycle.
Influence of Surface Environment on Catalytic Efficiency and Selectivity
The local environment created by the self-assembled monolayer has a profound impact on the performance of the immobilized catalyst. nih.govacs.org The use of this compound as the primary component of the SAM creates a well-defined, relatively hydrophobic surface. This environment can influence the partitioning of substrates from the bulk solution to the catalytic interface, potentially enhancing reaction rates for nonpolar substrates.
Furthermore, the ordered, crystalline-like structure of the SAM can impose significant steric constraints. researchgate.net This can lead to shape-selective catalysis, where the catalyst preferentially oxidizes substrates that can fit into the molecular architecture of the monolayer. For example, linear alkanes might be oxidized more readily than bulkier, branched isomers. The terminal methoxy group is electronically neutral and a poor hydrogen-bond donor or acceptor, which provides a non-interactive "spectator" environment. This contrasts with SAMs terminated with functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), which could directly interact with substrates or intermediates, thereby altering the reaction pathway and product distribution. nih.gov
Heterogeneous Catalysis Utilizing this compound-Functionalized Supports
Immobilizing homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it combines the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. ossila.comnih.gov By anchoring iron complexes onto supports such as gold nanoparticles or flat gold surfaces functionalized with this compound, a truly heterogeneous catalyst is created.
This approach offers several significant benefits. rsc.org Firstly, the catalyst can be easily separated from the reaction mixture by simple filtration or centrifugation, preventing contamination of the product and simplifying purification. Secondly, the robust anchoring of the catalyst via the thiol-gold bond allows for its potential recovery and reuse over multiple catalytic cycles, improving the economic and environmental footprint of the process. The ordered monolayer also helps to prevent the leaching of the metal catalyst into the solution, which is a common problem with other supported systems. researchgate.net The use of this compound functionalized supports thus represents a versatile platform for developing stable, recyclable, and selective oxidation catalysts.
Computational and Theoretical Investigations of 11 Methoxyundecane 1 Thiol Systems
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of 11-methoxyundecane-1-thiol molecules as they form self-assembled monolayers at an interface, typically with a noble metal surface like gold. northwestern.edu These simulations can model the entire process of self-assembly, from the initial adsorption of individual molecules to the formation of ordered, large-scale structures. pusan.ac.krresearchgate.net
MD simulations track the movement of each atom in the system over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For alkanethiol systems, force fields like GROMOS and CHARMM are commonly employed, often with modifications to accurately represent the sulfur-gold interaction. helmholtz-berlin.de
Key interfacial phenomena that can be investigated using MD simulations include:
Adsorption Dynamics: The process by which thiol molecules from a solution or vapor phase approach and bind to the substrate. Simulations can reveal the timescale of this process and the initial configurations of the adsorbed molecules. researchgate.net
Monolayer Formation and Ordering: The transition from a disordered, low-coverage phase to a densely packed, ordered monolayer. MD simulations can elucidate the mechanisms of domain formation, the reduction of defects, and the final, stable structure of the SAM. northwestern.edu The final structure of alkanethiol monolayers on gold is often a (√3 × √3)R30° arrangement. sigmaaldrich.com
Solvent Effects: The influence of the surrounding solvent on the self-assembly process and the final structure of the monolayer.
Thermal Stability: The behavior of the SAM at different temperatures, including the identification of phase transitions and the temperature at which the monolayer desorbs or decomposes.
| Simulation Parameter | Typical Value/Description | Reference |
|---|---|---|
| Force Field | GROMOS, CHARMM, AMBER with custom Au-S parameters | helmholtz-berlin.de |
| System Size | Tens to hundreds of thiol molecules with a substrate slab and solvent box | researchgate.net |
| Simulation Time | Nanoseconds to microseconds | northwestern.edu |
| Ensemble | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) | researchgate.net |
| Temperature | Typically room temperature (e.g., 300 K) | core.ac.uk |
| Substrate | Typically Au(111) surface | arxiv.org |
Density Functional Theory (DFT) Studies of Adsorption and Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the energetics of adsorption and the nature of the chemical bond between the thiol's sulfur atom and the substrate.
For a molecule like this compound adsorbing on a gold surface, DFT calculations can provide:
Adsorption Energy: This is the energy released when a thiol molecule binds to the surface. The interaction between sulfur and gold is strong, on the order of 45 kcal/mol, indicating the formation of a stable, semi-covalent bond. sigmaaldrich.com DFT calculations for methanethiolate (B1210775) on Au(111) have shown a preference for the bridge adsorption site. nih.gov
Preferred Adsorption Sites: DFT can be used to compare the stability of the thiol molecule at different surface sites, such as on-top, bridge, and hollow sites of the gold lattice. nih.gov
Bond Lengths and Angles: The optimized geometry from a DFT calculation provides precise information about the Au-S bond length and the orientation of the molecule with respect to the surface.
Charge Transfer: DFT can quantify the amount of charge that is transferred between the molecule and the substrate upon adsorption, which is crucial for understanding the electronic properties of the interface.
| Property | Typical Calculated Value/Finding | Reference |
|---|---|---|
| Adsorption Energy (Au-S) | Approximately 45 kcal/mol (1.95 eV) | sigmaaldrich.com |
| Preferred Adsorption Site on Au(111) | Bridge site for methanethiolate | nih.gov |
| Au-S Bond Length | ~2.4 - 2.5 Å | aps.org |
| Alkyl Chain Tilt Angle | Approximately 30° from the surface normal for long-chain alkanethiols | rsc.org |
Modeling of Self-Assembly Processes and Ligand Conformations
The self-assembly of this compound into a well-ordered monolayer is driven by a combination of the strong sulfur-gold interaction and the weaker, but cumulative, van der Waals interactions between the undecane (B72203) chains. sigmaaldrich.com Theoretical models of this process often consider two main stages: a rapid initial adsorption followed by a slower organization phase where the molecules arrange into a crystalline-like structure. researchgate.net
Computational modeling of the self-assembly process focuses on understanding:
Thermodynamics of Assembly: Calculating the free energy changes associated with the transfer of a thiol molecule from solution to the surface to form an ordered monolayer.
Ligand Conformation: Determining the most stable conformation of the adsorbed molecules, including the tilt angle of the alkyl chain with respect to the surface normal. For long-chain alkanethiols on Au(111), this tilt angle is typically around 30 degrees. rsc.org The presence of the terminal methoxy (B1213986) group may influence the packing and tilt angle due to its size and potential for dipole-dipole interactions.
Domain Formation and Defects: Modeling the growth of ordered domains and the nature of defects such as domain boundaries, vacancies, and disordered regions.
Prediction of Electronic Structures and Reactivity Profiles
DFT is also the primary tool for predicting the electronic structure and chemical reactivity of this compound. By calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a range of reactivity descriptors can be determined. sciepub.com
These descriptors, based on Conceptual DFT, provide a quantitative measure of the molecule's reactivity:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests lower reactivity. semanticscholar.org
Ionization Potential (I) and Electron Affinity (A): These are related to the energies of the HOMO and LUMO, respectively, and indicate the ease with which a molecule can lose or gain an electron.
Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the inverse of hardness. Harder molecules are generally less reactive. semanticscholar.org
Electronegativity (χ): This is the power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov
These reactivity indices are invaluable for predicting how this compound will interact with other molecules, how it will behave in different chemical environments, and its potential for use in applications that rely on specific chemical reactions at the monolayer surface. sciepub.comscielo.org.mx
| Reactivity Descriptor | Definition | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. | semanticscholar.org |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | semanticscholar.org |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. | sciepub.com |
| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(I+A)/2 | Global electrophilic nature of the molecule. | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 11 Methoxyundecane 1 Thiol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the covalent structure and purity of 11-Methoxyundecane-1-thiol in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. The triplet multiplicity for signals at both ends of the alkyl chain confirms the terminal positions of the thiol and methoxy (B1213986) groups. The chemical shift (δ) of the thiol proton (S-H) is characteristically broad and located downfield, while the sharp singlet for the methoxy protons (O-CH₃) is a key identifier.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the presence of 12 distinct carbon atoms. The chemical shifts are indicative of the atom's bonding environment, with carbons attached to heteroatoms (sulfur and oxygen) appearing at different fields compared to the carbons of the aliphatic backbone.
The table below summarizes the expected NMR data for this compound, typically dissolved in a deuterated solvent like CDCl₃.
| Assignment | Group | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
|---|---|---|---|---|---|
| H-a | HS-CH₂- | ¹H NMR | ~2.52 | Quartet (q) | Protons on carbon adjacent to sulfur, coupled to both the SH proton and the next CH₂ group. |
| H-b | HS- | ¹H NMR | ~1.34 | Triplet (t) | Thiol proton, coupled to the adjacent CH₂ group. Signal can be broad. |
| H-c | -(CH₂)₉- | ¹H NMR | ~1.26-1.38 | Multiplet (m) | Bulk methylene (B1212753) protons of the long alkyl chain, overlapping signals. |
| H-d | -CH₂-CH₂-O- | ¹H NMR | ~1.57 | Quintet (p) | Protons on the carbon beta to the ether oxygen. |
| H-e | -CH₂-O-CH₃ | ¹H NMR | ~3.38 | Triplet (t) | Protons on the carbon alpha to the ether oxygen. |
| H-f | -O-CH₃ | ¹H NMR | ~3.34 | Singlet (s) | Terminal methoxy group protons. A key signature peak. |
| C-1 | HS-CH₂- | ¹³C NMR | ~24.7 | - | Carbon directly bonded to the sulfur atom. |
| C-2 to C-9 | -(CH₂)₈- | ¹³C NMR | ~28.5-34.1 | - | Overlapping signals from the main aliphatic chain carbons. |
| C-10 | -CH₂-CH₂-O- | ¹³C NMR | ~26.2 | - | Carbon beta to the ether oxygen. |
| C-11 | -CH₂-O-CH₃ | ¹³C NMR | ~71.1 | - | Carbon alpha to the ether oxygen, significantly downfield shifted. |
| C-12 | -O-CH₃ | ¹³C NMR | ~59.1 | - | Terminal methoxy group carbon. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
XPS is a surface-sensitive technique indispensable for analyzing this compound SAMs, typically formed on a gold (Au) substrate. It confirms the successful assembly of the monolayer, verifies its elemental integrity, and provides direct evidence of the chemical bond between the thiol and the surface.
Analysis of a SAM on Au reveals characteristic photoemission peaks for Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and the Gold substrate (Au 4f).
S 2p Region: This region is diagnostic for the formation of a gold-thiolate bond. The spectrum exhibits a doublet (S 2p₃/₂ and S 2p₁/₂) with the main S 2p₃/₂ peak located at a binding energy of approximately 162.0 eV. This is a significant shift from the ~164.0 eV position expected for a free, unbound thiol (physisorbed or in a multilayer), confirming chemisorption. The absence of signals at higher binding energies (>166 eV) indicates the lack of oxidized sulfur species like sulfinates or sulfonates.
C 1s Region: The high-resolution C 1s spectrum can be deconvoluted into two primary components. The main, high-intensity peak at ~285.0 eV is assigned to the ten methylene carbons of the aliphatic backbone (C-C, C-H bonds). A distinct, lower-intensity shoulder appears at a higher binding energy of ~286.5 eV, corresponding to the two carbons bonded to the electronegative oxygen atom (C-O). The relative area ratio of these two peaks (ideally 10:2) confirms the molecular structure on the surface.
O 1s Region: A single, symmetric peak observed around 532.8 eV is attributed to the oxygen atom in the terminal methoxy group, confirming its presence at the monolayer-ambient interface.
| Core Level | Typical Binding Energy (eV) | Chemical State Assignment | Significance |
|---|---|---|---|
| S 2p₃/₂ | ~162.0 | Gold-Thiolate (Au-S-R) | Confirms covalent chemisorption to the gold substrate. |
| C 1s (Component 1) | ~285.0 | Aliphatic Carbon (C-C, C-H) | Represents the ten carbons of the undecane (B72203) backbone. |
| C 1s (Component 2) | ~286.5 | Ether-linked Carbon (C-O) | Represents the two carbons bonded to the oxygen atom. |
| O 1s | ~532.8 | Ether Oxygen (C-O-C) | Confirms the presence of the terminal methoxy group. |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Electronic Structure
NEXAFS, also known as X-ray Absorption Near-Edge Spectroscopy (XANES), is a powerful tool for determining the average orientation of molecules within a SAM. The technique exploits the polarization dependence of X-ray absorption by core electrons into unoccupied molecular orbitals.
For an this compound SAM, analysis is focused on the carbon K-edge. The spectrum is characterized by several key resonances:
A pre-edge feature around 287.5 eV, assigned to the C-H* (Rydberg) transition.
A strong resonance around 293 eV, assigned to the C-C σ* transition.
A broader feature around 302 eV, also assigned to a C-C σ* transition.
By measuring the intensity of these resonances as a function of the angle of incidence of the polarized X-ray beam, the average tilt angle (α) of the alkyl chains with respect to the surface normal can be calculated. For a well-ordered, densely packed monolayer, the alkyl chains of this compound are expected to adopt a significant tilt, typically in the range of 25-35°, similar to other long-chain alkanethiols. The terminal methoxy group, being bulkier than a methyl group, can influence the packing and may introduce a slightly different tilt or degree of disorder at the top of the monolayer compared to a standard CH₃-terminated SAM.
| Resonance Energy (eV) | Orbital Transition | Significance for Orientation Analysis |
|---|---|---|
| ~287.5 | C 1s → C-H* (Rydberg) | The angular dependence (dichroism) of this peak is sensitive to the orientation of the C-H bonds. |
| ~293.0 | C 1s → σ(C-C) | The primary resonance used for calculating the alkyl chain tilt angle. Its intensity is maximal when the electric field vector is aligned with the C-C bonds. |
| ~302.0 | C 1s → σ(C-C) | A secondary C-C sigma resonance that provides complementary information on molecular orientation. |
Infrared Reflection Absorption Spectroscopy (IRRAS) for Vibrational Fingerprinting of Surface Layers
IRRAS is a highly sensitive vibrational spectroscopy technique used to probe the conformational order and packing density of SAMs on reflective metal surfaces. It operates based on the surface selection rule, which dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are IR-active.
For an this compound SAM, the C-H stretching region (2800-3000 cm⁻¹) is particularly informative.
Methylene (CH₂) Stretches: The positions of the antisymmetric (νas(CH₂)) and symmetric (νs(CH₂)) stretching modes are direct indicators of conformational order. In a highly ordered, all-trans alkyl chain, these peaks are found at low frequencies, typically ~2918 cm⁻¹ and ~2850 cm⁻¹, respectively. The presence of gauche defects (disorder) within the chains causes these peak positions to shift to higher wavenumbers (e.g., ~2924 cm⁻¹ and ~2854 cm⁻¹).
Methoxy (CH₃) Stretches: The terminal methoxy group provides its own signature peaks, including the antisymmetric (νas(CH₃)) and symmetric (νs(CH₃)) stretches.
Ether (C-O-C) Stretch: The C-O-C stretching vibration, expected around 1120 cm⁻¹, can also be observed. Its intensity and precise position provide information about the environment and orientation of the terminal ether linkage.
By analyzing the peak positions and intensities, IRRAS provides a detailed picture of the monolayer's structural integrity, confirming the presence of a well-packed, crystalline-like assembly.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| Antisymmetric CH₂ Stretch (νas(CH₂)) | ~2918 | Indicates a high degree of conformational order (all-trans chains). |
| Symmetric CH₂ Stretch (νs(CH₂)) | ~2850 | Indicates a high degree of conformational order (all-trans chains). |
| Symmetric CH₃ Stretch (νs(CH₃)) | ~2875 | Vibration of the terminal methoxy group. |
| Antisymmetric CH₃ Stretch (νas(CH₃)) | ~2965 | Vibration of the terminal methoxy group. |
| C-O-C Ether Stretch | ~1120 | Confirms the presence and environment of the terminal ether linkage. |
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and structural integrity of synthesized this compound prior to its use in SAM formation.
The exact mass of this compound (C₁₂H₂₆OS) is 218.1705 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), unequivocally confirming the elemental formula.
Different ionization methods can be employed:
Electron Impact (EI): This hard ionization technique typically shows the molecular ion peak (M⁺˙) at m/z 218, along with a rich fragmentation pattern that provides structural information. Common fragments would result from alpha-cleavage, such as the loss of the thiol radical (•SH) or the methoxy radical (•OCH₃).
Electrospray Ionization (ESI): This soft ionization technique is less likely to cause fragmentation and is ideal for confirming molecular weight. The compound is typically detected as a protonated molecule [M+H]⁺ at m/z 219.1778 or as an adduct with a cation, such as the sodium adduct [M+Na]⁺ at m/z 241.1599.
Analysis of the isotopic pattern, particularly the A+2 peak arising from the natural abundance of ³⁴S, further corroborates the presence of a single sulfur atom in the molecule. MS is also highly effective for assessing the purity of the bulk material, detecting any unreacted starting materials or byproducts from the synthesis.
| Ion | Formula | Ionization Mode | Calculated m/z | Interpretation |
|---|---|---|---|---|
| [M]⁺˙ | [C₁₂H₂₆OS]⁺˙ | EI | 218.1705 | Molecular ion. Confirms the molecular weight. |
| [M+H]⁺ | [C₁₂H₂₇OS]⁺ | ESI | 219.1778 | Protonated molecule, common in positive-ion ESI. |
| [M+Na]⁺ | [C₁₂H₂₆OSNa]⁺ | ESI | 241.1599 | Sodium adduct, also common in ESI. |
| [M-SH]⁺ | [C₁₂H₂₅O]⁺ | EI | 185.1899 | A characteristic fragment resulting from the loss of the thiol group. |
Emerging Research Directions and Future Prospects for 11 Methoxyundecane 1 Thiol
Integration in Advanced Sensing Platforms
The development of highly sensitive and selective sensing platforms is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. Self-assembled monolayers of functionalized alkanethiols on gold surfaces are a well-established strategy for creating such sensor interfaces. The future for 11-methoxyundecane-1-thiol in this domain lies in its potential to form a stable, well-defined, and bio-inert background matrix for the immobilization of specific recognition elements.
The methoxy (B1213986) group at the terminus of the alkyl chain can reduce non-specific protein adsorption compared to methyl-terminated thiols, a crucial feature for biosensors operating in complex biological media. Research is anticipated to focus on mixed SAMs, where this compound acts as a diluent to control the surface density of capture probes, such as antibodies or DNA aptamers. This controlled spacing is critical for optimizing the binding efficiency and sensitivity of the sensor.
Future research will likely involve the integration of this compound SAMs with various transduction techniques, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical impedance spectroscopy (EIS). The goal will be to develop label-free biosensors with lower limits of detection and improved signal-to-noise ratios.
Table 1: Potential Applications of this compound in Advanced Sensing
| Sensor Type | Role of this compound | Potential Advantages |
| Biosensors | Formation of a bio-resistant background in mixed SAMs | Reduced non-specific binding, improved sensitivity and selectivity |
| Chemical Sensors | Creation of a well-defined monolayer for analyte partitioning | Enhanced reproducibility and stability of the sensor surface |
| Gas Sensors | Modification of electrode surfaces to tune analyte affinity | Improved detection of specific volatile organic compounds (VOCs) |
Development of Novel Nanoscale Electronic Components
The field of molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. Alkanethiols are foundational molecules in this field due to their ability to form insulating tunnel barriers between conducting electrodes. The precise thickness and uniformity of the SAMs formed by this compound make it a candidate for creating molecular junctions with predictable electrical characteristics.
Research in this area will likely focus on characterizing the electron transport properties of this compound SAMs in metal-insulator-metal (MIM) junctions. Key parameters of interest include the tunneling decay constant (β) and the contact resistance. The presence of the terminal methoxy group may subtly influence these properties compared to simple alkanethiols, potentially by altering the local work function of the electrode surface or by affecting the packing density of the monolayer.
Furthermore, the ability to pattern SAMs of this compound using techniques like microcontact printing could lead to the fabrication of arrays of molecular electronic devices on a single chip. Future investigations may also explore the use of this molecule in more complex architectures, such as molecular diodes or transistors, where its insulating properties can be modulated by external stimuli.
Table 2: Key Electrical Properties for Investigation in this compound Based Molecular Junctions
| Property | Significance in Nanoscale Electronics |
| Tunneling Decay Constant (β) | Determines how the resistance of the molecular junction scales with molecular length. |
| Contact Resistance | Represents the resistance at the molecule-electrode interface, crucial for overall device performance. |
| Dielectric Strength | The maximum electric field the monolayer can withstand before breakdown. |
| Current-Voltage (I-V) Characteristics | Provides fundamental information about the charge transport mechanism. |
Bio-inspired Materials and Interfaces
Nature provides a rich source of inspiration for the design of advanced materials with unique properties. The ability to precisely control surface chemistry at the molecular level using SAMs of compounds like this compound is a powerful tool for creating bio-inspired interfaces.
Another promising direction is the use of this compound to create biomimetic cell membranes on solid supports. The methoxy-terminated surface can provide a more biologically relevant environment compared to bare metal or oxide surfaces, facilitating the study of membrane proteins and cell-surface interactions. By incorporating other functional groups, it may be possible to create surfaces that promote or prevent cell adhesion in a controlled manner, a critical requirement for medical implants and tissue engineering scaffolds.
Sustainable Chemical Transformations and Energy Applications
The development of sustainable chemical processes and renewable energy technologies is a global priority. While direct applications of this compound in this area are still speculative, there are several potential research avenues.
In catalysis, gold nanoparticles functionalized with thiol SAMs are known to exhibit interesting catalytic properties. The monolayer can influence the accessibility of the catalytic surface to reactants and modify the electronic properties of the gold nanoparticles. Future research could explore the use of this compound-functionalized nanoparticles as catalysts for selective oxidation or reduction reactions, key transformations in green chemistry. The methoxy group could play a role in modulating the interaction of the catalyst with reactants and solvents.
In the realm of energy applications, the well-defined insulating properties of this compound SAMs could be exploited in organic photovoltaic (OPV) devices or batteries. For instance, ultrathin insulating layers are sometimes used to block leakage currents or to passivate electrode surfaces in these devices. The ability to form a pinhole-free monolayer of a precise thickness could be advantageous. However, significant research would be needed to determine the compatibility and performance of this specific molecule in such applications.
Q & A
Basic: What are the established synthetic routes for 11-Methoxyundecane-1-thiol, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or thiol-ene chemistry. For example, methoxy group introduction via alkylation of 11-bromoundecane-1-thiol using methanol under basic conditions (e.g., KOH/EtOH). Critical parameters include:
- Temperature control : Excessive heat may lead to thiol oxidation or side reactions (e.g., disulfide formation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but GC-MS or HPLC should validate purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are key spectral markers?
Methodological Answer:
- NMR :
- ¹H NMR : Methoxy protons (δ ~3.3–3.5 ppm), thiol proton (δ ~1.4–1.6 ppm, broad if not deuterated).
- ¹³C NMR : Methoxy carbon (δ ~50–55 ppm), terminal thiol carbon (δ ~25–30 ppm).
- FTIR : Strong S-H stretch (~2550 cm⁻¹), C-O-C stretch (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (C₁₂H₂₆OS, m/z 218.18) and fragmentation patterns (e.g., loss of -SCH₃).
Note: Thiols are prone to oxidation; spectra should be acquired immediately after synthesis or under inert conditions .
Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives (e.g., unexpected peaks in NMR)?
Methodological Answer:
Contradictions often arise from:
- Impurities : Trace solvents or unreacted precursors (e.g., residual methanol). Use deuterated solvents and repeat purification.
- Tautomerism or dynamic effects : Variable temperature NMR can identify conformational changes.
- Isotopic effects : Natural abundance ³³S (~0.76%) may split peaks in high-resolution MS.
Protocol: Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure) and computational modeling (DFT for predicted spectra) .
Advanced: What experimental design principles optimize the synthesis of this compound for surface modification studies (e.g., SAMs on gold)?
Methodological Answer:
For self-assembled monolayers (SAMs):
- Substrate preparation : Clean Au surfaces with piranha solution (H₂SO₄:H₂O₂ 3:1) to remove organic contaminants.
- Concentration optimization : Dilute thiol solutions (1–10 mM in ethanol) prevent multilayer formation.
- Incubation time : 12–24 hours under nitrogen to ensure monolayer completeness.
- Characterization : Use AFM or ellipsometry for thickness, XPS for surface composition.
Caution: Thiols degrade in air; store solutions under argon .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile thiols and potential H₂S release.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with 5% NaHCO₃ or commercial thiol-neutralizing agents.
- Waste disposal : Collect in sealed containers labeled for sulfur-containing waste.
Reference: Follow protocols analogous to dodecane-1-thiol safety guidelines .
Advanced: How can researchers address low reproducibility in SAMs formed with this compound?
Methodological Answer:
Low reproducibility may stem from:
- Substrate heterogeneity : Use TEM grids to standardize Au surface roughness.
- Ambient oxidation : Perform synthesis and SAM formation under strict anaerobic conditions (glovebox).
- Competitive adsorption : Add co-solvents (e.g., hexane) to reduce solvent-thiol interactions.
Validation: Compare contact angles and electrochemical impedance across multiple batches .
Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry : Gaussian or ORCA for optimizing geometry and calculating dipole moments.
- QSPR Models : Use EPI Suite or ChemAxon to estimate logP, boiling point, and solubility.
- Molecular Dynamics (MD) : GROMACS for simulating SAM formation kinetics.
Limitation: Predictions for long-chain thiols require validation against experimental data .
Advanced: What strategies mitigate data variability in toxicity studies of this compound?
Methodological Answer:
- In vitro assays : Use HepG2 or HEK293 cells with standardized MTT protocols; include positive/negative controls.
- In vivo models : Dose consistency in rodents (e.g., oral gavage vs. dermal exposure).
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to account for biological variability.
Ethics: Follow institutional guidelines for human/animal studies, as outlined in biomedical research frameworks .
Advanced: How can researchers design experiments to probe the thermodynamic stability of this compound in aqueous vs. non-polar environments?
Methodological Answer:
- Calorimetry : Measure ΔH of dissolution using ITC (isothermal titration calorimetry).
- Partition coefficients : Shake-flask method with octanol/water systems; analyze phases via UV-Vis.
- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via TGA/DSC.
Data interpretation: Compare with analogous compounds (e.g., 1-undecanethiol) to contextualize results .
Basic: What are the best practices for documenting and archiving experimental data on this compound?
Methodological Answer:
- Lab notebooks : Digitize entries with timestamps; include raw spectra, chromatograms, and instrument settings.
- Repositories : Upload datasets to Zenodo or Figshare with DOI assignment.
- Metadata : Specify synthesis date, batch number, and storage conditions (e.g., temperature, inert gas).
Compliance: Align with journal requirements (e.g., ACS, RSC) for supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
